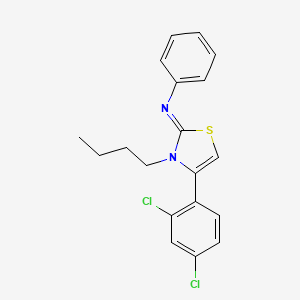

(Z)-N-(3-butyl-4-(2,4-dichlorophenyl)thiazol-2(3H)-ylidene)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(Z)-N-(3-butyl-4-(2,4-dichlorophenyl)thiazol-2(3H)-ylidene)aniline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thiazolylidene derivative that has been synthesized through a multistep process. In

Wissenschaftliche Forschungsanwendungen

Carbene Structure in Acyl Anion Equivalents

Research on stable carbenes, including thiazol-2-ylidenes, has revealed their importance in the field of chemistry. A study by Hill et al. (1997) demonstrated that certain lithium and zinc bromide species of thiazol-2-ylidenes exhibit exceptional stability due to p(.) stabilization of carbene carbon atoms. This stability is crucial in acyl anion equivalents, impacting various chemical syntheses and reactions (Hill et al., 1997).

Corrosion Inhibition in Metals

Thiadiazolines, closely related to thiazol-2-ylidenes, have been studied for their corrosion inhibition properties in metals. Udhayakala et al. (2013) investigated the effect of thiadiazolines on mild steel in acidic media, highlighting the potential application of thiazol derivatives in protecting metals from corrosion (Udhayakala et al., 2013).

Antifungal and Antioxidant Activities

Thiazoles, including thiazol-2-ylidenes, have shown significant potential in antifungal and antioxidant activities. Łączkowski et al. (2018) synthesized novel thiazoles from tetrahydrothiophen-3-one and found them effective against strains of Candida albicans and Candida krusei. Their antioxidant activity was also significant, indicating potential applications in healthcare and medicine (Łączkowski et al., 2018).

Synthesis and Structural Analysis

The synthesis and structural analysis of thiazol-2-ylidene derivatives are critical for understanding their properties and applications. Köysal et al. (2015) conducted X-ray diffraction analysis on a thiazol-2-ylidene compound, contributing to our understanding of its molecular structure and potential applications in various fields (Köysal et al., 2015).

Photoluminescence in Organic Light-Emitting Diodes

Thiazol-2-ylidenes have been explored for their photoluminescent properties, particularly in the development of organic light-emitting diodes (OLEDs). Leopold et al. (2016) described the synthesis of thiazol-2-ylidene platinum(II) complexes and their efficient phosphorescent emission at room temperature, making them suitable for OLED applications (Leopold et al., 2016).

Antitumor Activity

Thiazol-2-ylidene derivatives have also been studied for their potential antitumor activities. Research by Hu et al. (2010) synthesized a specific thiazol-2-ylidene derivative and evaluated its efficacy against tumor cells, providing insights into its potential use in cancer treatment (Hu et al., 2010).

Eigenschaften

IUPAC Name |

3-butyl-4-(2,4-dichlorophenyl)-N-phenyl-1,3-thiazol-2-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18Cl2N2S/c1-2-3-11-23-18(16-10-9-14(20)12-17(16)21)13-24-19(23)22-15-7-5-4-6-8-15/h4-10,12-13H,2-3,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMRAMGDLAVYLFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=CSC1=NC2=CC=CC=C2)C3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18Cl2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-4-methylphenyl)-2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2469649.png)

![6-(4-ethylpiperazine-1-carbonyl)-7-(2-methoxyethyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2469653.png)

![2-(4-Methylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2469655.png)

![(1R,5S)-8-(cyclopentylmethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2469659.png)

![1-(4-chlorophenyl)-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2469664.png)

![6-bromo-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine](/img/structure/B2469667.png)

![2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2469668.png)

![N-[4-(2-chloropropanoyl)phenyl]methanesulfonamide](/img/structure/B2469671.png)

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-methoxybenzamide](/img/structure/B2469672.png)